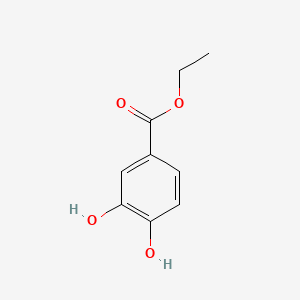

3,4-Dihidroxi benzoato de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 3,4-dihidroxibenzoato de etilo tiene una amplia gama de aplicaciones de investigación científica :

Química: Se utiliza como reactivo en varias reacciones químicas y como intermedio en la síntesis de otros compuestos.

Biología: El compuesto ha sido estudiado por sus propiedades antioxidantes y su capacidad para modular el estrés oxidativo en los sistemas biológicos.

Industria: Se utiliza en la formulación de productos que requieren propiedades antioxidantes, como cosméticos y conservantes de alimentos.

Mecanismo De Acción

El mecanismo de acción del 3,4-dihidroxibenzoato de etilo implica su papel como inhibidor de las enzimas prolil hidroxilasa . Al inhibir estas enzimas, el compuesto puede modular la estabilidad y la actividad de los factores inducibles por hipoxia (HIF), que juegan un papel crucial en las respuestas celulares a los bajos niveles de oxígeno . Además, el 3,4-dihidroxibenzoato de etilo exhibe propiedades antioxidantes al eliminar las especies reactivas de oxígeno y aumentar la expresión de las enzimas antioxidantes .

Análisis Bioquímico

Biochemical Properties

Ethyl 3,4-dihydroxybenzoate plays a crucial role in biochemical reactions. It interacts with enzymes such as prolyl hydroxylase domain enzymes (PHDs), acting as a competitive inhibitor . This interaction influences the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .

Cellular Effects

Ethyl 3,4-dihydroxybenzoate has significant effects on various types of cells and cellular processes. It has been shown to improve cellular viability and decrease oxidative stress when exposed to hypoxia . It also influences cell function by augmenting the levels of HIF-1α, which boosts the protein expression of antioxidative enzyme heme-oxygenase I .

Molecular Mechanism

The molecular mechanism of Ethyl 3,4-dihydroxybenzoate involves its role as a competitive inhibitor of PHDs . By inhibiting these enzymes, it upregulates beneficial HIF-mediated processes . This leads to changes in gene expression and impacts the activity of various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 3,4-dihydroxybenzoate has been shown to have long-term effects on cellular function. Preconditioning with this compound significantly improved cellular viability and decreased oxidative stress when cells were exposed to hypoxia .

Dosage Effects in Animal Models

In animal models, the effects of Ethyl 3,4-dihydroxybenzoate vary with different dosages. For instance, male Sprague–Dawley rats treated with Ethyl 3,4-dihydroxybenzoate (75 mg/kg for 3 days) showed significant improvement in adaptive responses to hypobaric hypoxia .

Metabolic Pathways

Ethyl 3,4-dihydroxybenzoate is involved in various metabolic pathways. It plays a role in the regulation of HIF, which is a key factor in oxygen homeostasis . This regulation impacts various metabolic processes, including the production of reactive oxygen species and the balance between oxidant and antioxidant systems .

Transport and Distribution

Its role as a PHD inhibitor suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in regulating HIF, it is likely that it is involved in processes in specific compartments or organelles related to oxygen homeostasis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 3,4-dihidroxibenzoato de etilo puede sintetizarse mediante la esterificación del ácido 3,4-dihidroxibenzoico con etanol en presencia de un catalizador ácido . La reacción típicamente implica calentar los reactivos bajo condiciones de reflujo para facilitar la formación del éster.

Métodos de Producción Industrial: En entornos industriales, la producción de 3,4-dihidroxibenzoato de etilo puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores continuos y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3,4-dihidroxibenzoato de etilo experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos en presencia de catalizadores adecuados.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes correspondientes.

Comparación Con Compuestos Similares

El 3,4-dihidroxibenzoato de etilo es similar a otros compuestos fenólicos, como:

Ácido 3,4-dihidroxibenzoico: El compuesto principal del que se deriva el 3,4-dihidroxibenzoato de etilo.

Protocatechuato de etilo: Otro éster etílico con propiedades antioxidantes similares.

Singularidad: El 3,4-dihidroxibenzoato de etilo destaca por su doble función como antioxidante e inhibidor de la prolil hidroxilasa . Esta combinación de propiedades lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Actividad Biológica

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a compound derived from protocatechuic acid and is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: Ethyl 3,4-dihydroxybenzoate

- CAS Number: 3943-89-3

- Molecular Formula: C10H12O4

Biological Activities

Ethyl 3,4-dihydroxybenzoate exhibits several significant biological activities:

- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly beneficial in protecting cells from oxidative stress.

- Prolyl Hydroxylase Inhibition : The compound inhibits prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition promotes HIF-mediated cellular responses under hypoxic conditions .

- Cytotoxic Effects on Cancer Cells : Ethyl 3,4-dihydroxybenzoate induces apoptosis and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). It has been shown to upregulate genes involved in apoptosis and autophagy pathways, such as NDRG1 and BNIP3 .

The mechanisms through which ethyl 3,4-dihydroxybenzoate exerts its effects include:

- Induction of Apoptosis : Studies indicate that it activates caspase-dependent pathways leading to programmed cell death in cancer cells .

- Promotion of Autophagy : The compound facilitates autophagy through increased expression of microtubule-associated protein light chain 3 (LC3), crucial for autophagosome formation .

- Enhanced Aerobic Metabolism : Research indicates that ethyl 3,4-dihydroxybenzoate improves aerobic metabolism, which may enhance physical performance and energy production in muscle cells .

Table 1: Summary of Key Studies on Ethyl 3,4-Dihydroxybenzoate

| Study | Findings | Methodology |

|---|---|---|

| Han et al. (2014) | Induces apoptosis in ESCC cells via NDRG1 and BNIP3 upregulation | Flow cytometry, gene expression profiling |

| Lee et al. (2016) | Protects against hypoxia-induced oxidative damage in L6 myoblasts | Preconditioning experiments with HIF analysis |

| Zhang et al. (2015) | Reduces breast cancer cell metastasis by inhibiting prolyl-hydroxylase | In vitro assays on breast cancer cell lines |

Detailed Findings

- Cytotoxic Effects on ESCC : Han et al. demonstrated that ethyl 3,4-dihydroxybenzoate induces significant apoptosis in KYSE 170 ESCC cells by regulating key apoptotic pathways. The study identified a total of 55 differentially expressed genes linked to cell cycle regulation and metabolism following treatment .

- Cardioprotection : Research has shown that preconditioning with ethyl 3,4-dihydroxybenzoate improves cellular viability under hypoxic conditions by enhancing antioxidant enzyme levels and reducing oxidative stress markers such as malondialdehyde .

- Metabolic Enhancements : In studies involving rats, supplementation with ethyl 3,4-dihydroxybenzoate resulted in increased ATP levels and improved muscle respiratory capacity due to enhanced Krebs cycle activity .

Propiedades

IUPAC Name |

ethyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPUBCVJHFXPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057732 | |

| Record name | Ethyl protocatechuate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-89-3 | |

| Record name | Ethyl 3,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl protocatechuate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3943-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl protocatechuate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROTOCATECHUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethyl 3,4-dihydroxybenzoate (EDHB)?

A: EDHB acts as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the α-ketoglutarate binding site. [, , , ]

Q2: What are the downstream effects of CP4H inhibition by EDHB?

A: Inhibition of CP4Hs by EDHB disrupts the hydroxylation of proline residues in collagen. This leads to the accumulation of under-hydroxylated procollagen chains that are unable to form stable triple helices and are subsequently degraded intracellularly. [, , ]

Q3: How does EDHB affect collagen deposition and fibrosis?

A: By inhibiting CP4H activity and disrupting collagen maturation, EDHB reduces collagen deposition and can potentially mitigate fibrosis. [, , , ]

Q4: Does EDHB impact other cellular processes besides collagen synthesis?

A: Research suggests that EDHB may influence autophagy, apoptosis, and cell cycle progression in certain cell types. [, , ] Additionally, it can modulate the expression of proteins involved in glucose metabolism, such as GLUT1 and enzymes in the glycolytic pathway. [, ]

Q5: Does EDHB affect HIF-1α, and if so, how does this impact its effects?

A: EDHB has been shown to stabilize HIF-1α, a transcription factor involved in the cellular response to hypoxia. This stabilization leads to the upregulation of HIF-1α target genes, including GLUT1 and heme oxygenase-1, contributing to its protective effects in certain contexts like hypoxia. [, , , ]

Q6: What is the molecular formula and weight of EDHB?

A: The molecular formula of EDHB is C9H10O4, and its molecular weight is 182.17 g/mol. []

Q7: Is there any spectroscopic data available to confirm the structure of EDHB?

A: Yes, the structure of EDHB has been confirmed using spectroscopic methods, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR). [, ]

Q8: Have any computational studies been conducted on EDHB?

A: Yes, molecular docking studies have been used to investigate the interaction of EDHB with its target protein, AcrB efflux pump, revealing potential binding interactions. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of EDHB?

A: Studies indicate that systemically administered EDHB accumulates in the liver. It is metabolized to 3,4-dihydroxybenzoic acid, which also exhibits biological activity. []

Q10: Are there any known drug-transporter interactions associated with EDHB?

A: While the research papers do not provide specific details about EDHB's interactions with drug transporters, they suggest that EDHB might interfere with bacterial efflux pumps like AcrB. []

Q11: What cell-based assays have been used to study the effects of EDHB?

A: Various cell-based assays have been employed, including proliferation assays, wound healing assays, and assessments of collagen synthesis, autophagy, and apoptosis. [, , , , , , ]

Q12: In which animal models has EDHB been investigated?

A: EDHB has been studied in rodent models of various conditions, including fibrosis, cancer metastasis, liver ischemia-reperfusion injury, and liver regeneration. [, , , , , ]

Q13: Has EDHB been evaluated in clinical trials?

A13: No, the provided research papers do not mention any completed or ongoing clinical trials involving EDHB.

Q14: What are the potential therapeutic applications of EDHB based on current research?

A: EDHB has shown promise as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers. [, , , , ] Additionally, its ability to enhance aerobic respiration and potentially improve physical performance warrants further investigation. []

Q15: What are the limitations of current research on EDHB and areas for future investigation?

A: Further research is needed to fully elucidate the long-term effects, safety profile, and potential for clinical translation of EDHB. Investigating specific SAR, optimizing drug delivery strategies, and conducting comprehensive toxicological studies are crucial next steps. [, ] Additionally, exploring the therapeutic potential of EDHB in other diseases involving collagen dysregulation and hypoxia could provide valuable insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.